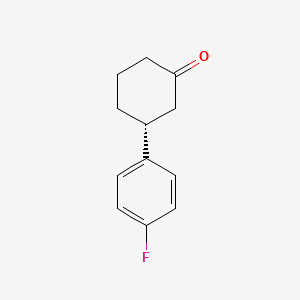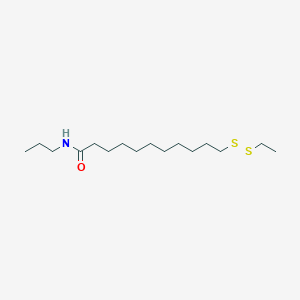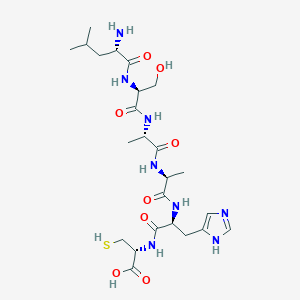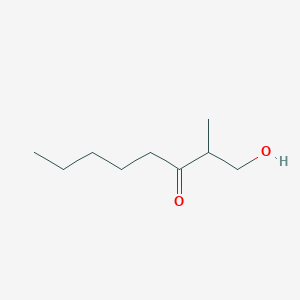![molecular formula C9H6N2 B14235302 5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene CAS No. 218596-81-7](/img/structure/B14235302.png)
5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Diazatricyclo[54002,5]undeca-1,3,6,8,10-pentaene is a heterocyclic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5,9-Diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
5,9-Diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5,9-Diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene is unique due to its specific tricyclic structure and the presence of two nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
218596-81-7 |
|---|---|
Fórmula molecular |
C9H6N2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene |
InChI |
InChI=1S/C9H6N2/c1-3-10-5-7-6-11-4-2-9(11)8(1)7/h1-6H |
Clave InChI |
PHPADWPHKSQOGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=CN3C=CC3=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)

![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)


![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)

![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
![1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-](/img/structure/B14235290.png)
